molecular formula C10H10O3 B1472227 4-(Oxetan-3-yloxy)benzaldehyde CAS No. 1513366-04-5

4-(Oxetan-3-yloxy)benzaldehyde

Cat. No.: B1472227
CAS No.: 1513366-04-5
M. Wt: 178.18 g/mol
InChI Key: BHWHYLUWWYESEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxetane derivatives has been extensively studied. One method involves the ring opening reactions of epichlorohydrin with benzoic acids, which results in the formation of β-hydroxy esters . This method has been used to efficiently prepare oxetan-3-ol in good yield .


Chemical Reactions Analysis

Oxetane derivatives can undergo various chemical reactions. For instance, they can be formed through the ring opening of epoxides with dimethyloxosulfonium methylide . They can also undergo bromination with Br2 or epoxidation with m-CPBA .

Safety and Hazards

The safety data sheet for a similar compound, “4-(Oxetan-3-yloxy)benzoic acid”, suggests that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Oxetane derivatives have potential applications in scientific research due to their unique properties. They are crucial precursors for the synthesis of natural products, pharmaceuticals, and fragrances . Therefore, further investigations into the synthesis and properties of “4-(Oxetan-3-yloxy)-benzaldehyde” could be beneficial.

Properties

IUPAC Name

4-(oxetan-3-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWHYLUWWYESEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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